Triglu-5-formyl-tetrahydrofolate

CAS No.:

Cat. No.: VC14484144

Molecular Formula: C30H37N9O13

Molecular Weight: 731.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H37N9O13 |

|---|---|

| Molecular Weight | 731.7 g/mol |

| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

| Standard InChI | InChI=1S/C30H37N9O13/c31-30-37-24-23(26(46)38-30)39(13-40)16(12-33-24)11-32-15-3-1-14(2-4-15)25(45)36-19(29(51)52)6-9-21(42)34-17(27(47)48)5-8-20(41)35-18(28(49)50)7-10-22(43)44/h1-4,13,16-19,32H,5-12H2,(H,34,42)(H,35,41)(H,36,45)(H,43,44)(H,47,48)(H,49,50)(H,51,52)(H4,31,33,37,38,46)/t16-,17-,18-,19-/m0/s1 |

| Standard InChI Key | ZLOMJLIQXBKNHU-VJANTYMQSA-N |

| Isomeric SMILES | C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

| Canonical SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

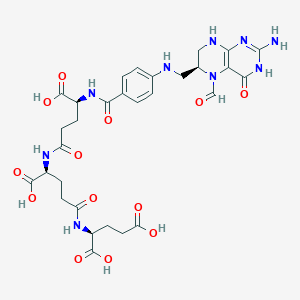

Triglu-5-formyl-tetrahydrofolate is a triply glutamylated form of 5-formyl-THF, with a molecular formula C₃₀H₃₇N₉O₁₃ and a molecular weight of 731.7 g/mol . Its structure includes:

-

A pteridine ring with a 5-formyl group and 2-amino substituent.

-

A p-aminobenzoic acid (PABA) moiety linked via a methylene bridge.

-

Three γ-linked glutamate residues attached to the PABA backbone.

Key synonyms include 5-CHO-H₄PteGlu₃, DB02067, and BDBM288 .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₇N₉O₁₃ | |

| Molecular Weight | 731.7 g/mol | |

| CAS Number | Not explicitly listed | |

| Stereochemistry | 4 defined stereocenters |

Structural Features

The compound’s polyglutamate tail facilitates interactions with positively charged regions on enzymes, such as lysine residues, enhancing substrate retention and catalytic efficiency . The formyl group at position N5 participates in one-carbon transfer reactions, while the PABA moiety anchors the molecule to folate-binding proteins .

Biochemical Role in One-Carbon Metabolism

Enzymatic Interactions

Triglu-5-formyl-tetrahydrofolate serves as a substrate for serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine and 5,10-methylene-THF. Polyglutamylation increases binding affinity to SHMT by 3–5-fold compared to monoglutamylated forms .

Key Enzyme Interactions:

Feedback Regulation

5-Formyl-THF derivatives, including triglu forms, inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS) and glutamine synthetase, linking folate metabolism to nitrogen assimilation. In Arabidopsis, 5-F-THF binds to AtGLN1;4, disrupting ATP binding and glutamine production .

Structural Insights from Crystallography

Binding to Serine Hydroxymethyltransferase

Crystal structures of SHMT complexes reveal distinct interactions with polyglutamylated folates:

Structural Comparison:

Electrostatic Surface Interactions

The polyglutamate tail aligns with a positively charged patch on the SHMT tetramer surface (spanning chains A and D), suggesting a conserved mechanism for polyglutamate recognition in plants and mammals .

Kinetic and Thermodynamic Properties

Binding Affinity and Kinetics

| Parameter | Triglu-5-formyl-THF | Monoglu-5-formyl-THF | Source |

|---|---|---|---|

| Kd (SHMT) | ~0.5 μM | ~1.5 μM | |

| On-rate (k₁) | Slower (time-dependent binding) | Faster | |

| Off-rate (k₋₁) | Slower (tighter binding) | Faster |

Triglu-5-formyl-THF exhibits slow-tight binding kinetics, characterized by a prolonged enzyme-ligand complex formation and dissociation time .

Thermal Stability

Thermal shift assays (TSA) show that binding to SHMT8 increases the melting temperature (Tm) by 2–4°C compared to ligand-free enzyme, indicating enhanced structural stabilization .

Clinical and Pharmacological Relevance

Drug Interactions

Triglu-5-formyl-tetrahydrofolate influences the efficacy or toxicity of several drugs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume